

Technical Guide: N-Boc-2-bromo-1-propanamine

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Compound of Interest

Compound Name: *N-Boc-2-bromo-1-propanamine*

Cat. No.: *B111395*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-2-bromo-1-propanamine**, a key building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, applications, and general experimental considerations.

Core Compound Data

N-Boc-2-bromo-1-propanamine, also known by its IUPAC name *tert-butyl (2-bromopropyl)carbamate*, is a carbamate-protected amine that serves as a valuable intermediate in the synthesis of more complex molecules.^[1] Its key quantitative data are summarized below for easy reference.

Property	Value	Source
Molecular Weight	238.12 g/mol , 238.13 g/mol	[1] [2]
Chemical Formula	C8H16BrNO2	[1] [2]
CAS Number	121102-88-3	[1] [2]
Purity	Typically ≥95%	[1]
Boiling Point (Predicted)	273.2 ± 23.0 °C	[2]
Density (Predicted)	1.276 ± 0.06 g/cm³	[2]
pKa (Predicted)	11.82 ± 0.46	[2]
Storage Temperature	2-8°C	[2]

Chemical Structure and Synthesis Workflow

The structure of **N-Boc-2-bromo-1-propanamine** features a propane backbone with a bromine atom at the second position and a Boc-protected amine at the first position. This structure makes it a versatile synthetic building block.

Chemical structure of **N-Boc-2-bromo-1-propanamine**.

The general utility of **N-Boc-2-bromo-1-propanamine** in drug development stems from its role as a pharmaceutical intermediate.[\[2\]](#)[\[3\]](#) A typical workflow involves its incorporation into a lead compound, followed by deprotection of the amine for further functionalization.



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General workflow for the use of **N-Boc-2-bromo-1-propanamine** in drug development.

Experimental Protocols and Considerations

While specific, detailed experimental protocols for the synthesis and reactions of **N-Boc-2-bromo-1-propanamine** are not readily available in public literature, general procedures for the N-Boc protection of amines and their subsequent deprotection are well-established and can be adapted.

N-Boc Protection of Amines (General Protocol)

The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various conditions and its straightforward removal under acidic conditions.^[4] The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- Amine substrate
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Base (e.g., triethylamine, sodium bicarbonate, or not always required)^[5]
- Solvent (e.g., dichloromethane, tetrahydrofuran, or aqueous/biphasic systems)^[5]

General Procedure:

- Dissolve the amine in a suitable solvent.
- Add the base, if required, to neutralize any amine salts or to facilitate the reaction.
- Add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by an appropriate method such as thin-layer chromatography (TLC).

- Upon completion, perform a standard aqueous workup to remove excess reagents and byproducts.
- Purify the resulting N-Boc protected amine, typically by column chromatography.

To improve yields, catalysts like 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction.^[5]

N-Boc Deprotection (General Protocol)

The removal of the Boc group is commonly accomplished under acidic conditions.^[4]

Materials:

- N-Boc protected amine
- Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent)
- Solvent (e.g., dichloromethane, dioxane)

General Procedure:

- Dissolve the N-Boc protected amine in a suitable solvent.
- Add the acid and stir the mixture at room temperature. The reaction is often rapid.
- Monitor the reaction for the disappearance of the starting material.
- Once the reaction is complete, remove the excess acid and solvent, often by evaporation under reduced pressure. The product is typically obtained as the corresponding amine salt.
- If the free amine is desired, a basic workup can be performed.

Recent studies have also explored thermal deprotection of N-Boc protected amines in continuous flow systems, which can offer advantages in terms of efficiency and safety for certain applications.^[6]

Applications in Drug Development

N-Boc-2-bromo-1-propanamine is a valuable intermediate in the synthesis of pharmaceutical compounds.^[2] The Boc-protected amine allows for selective reactions at other sites of a molecule. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, enabling the introduction of this three-carbon unit into a larger molecular scaffold. Following the desired synthetic transformations, the Boc group can be removed to reveal a primary amine, which can then be further functionalized. This strategy is fundamental in building the complex architectures of modern therapeutic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **N-Boc-2-bromo-1-propanamine** was not found, general precautions for handling halogenated organic compounds and carbamates should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^[7]
- Handling: Use only in a well-ventilated area or under a chemical fume hood.^[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.^[9] Wash hands and any exposed skin thoroughly after handling.^[9]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.^[10] The recommended storage temperature is 2-8°C.^[2]
- In case of fire: Use carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam for extinction.^[10] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.^[10]

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